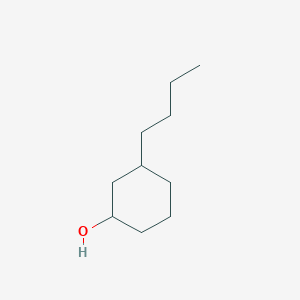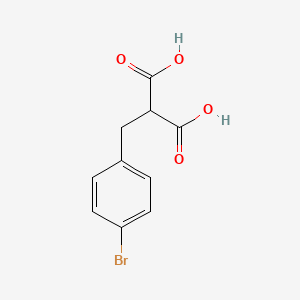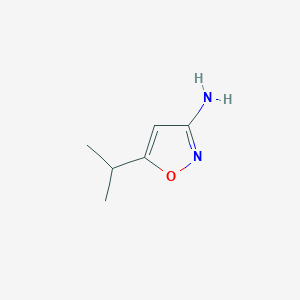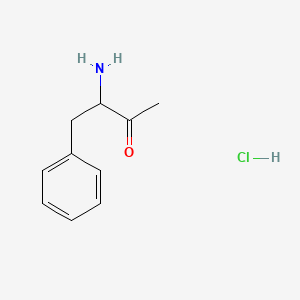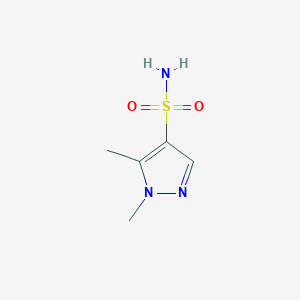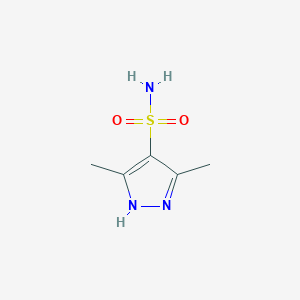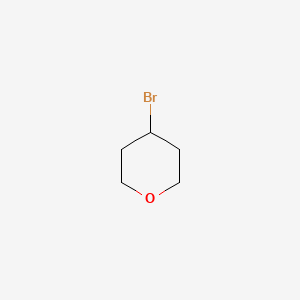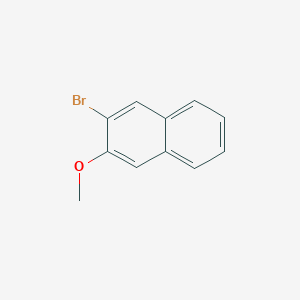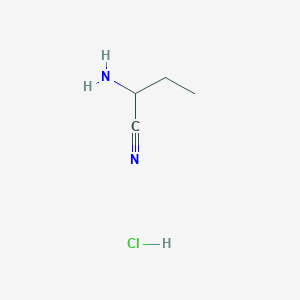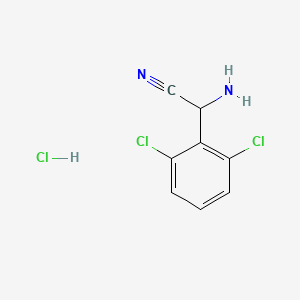amine CAS No. 60376-97-8](/img/structure/B1282038.png)
[(4-Bromophenyl)methyl](propan-2-yl)amine
Descripción general
Descripción
(4-Bromophenyl)methylamine is a compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and organic synthesis. The compound features a bromine atom attached to a phenyl ring, which is further connected to a methyl group and a propan-2-ylamine moiety. This structure is of interest because of the reactivity of the bromine atom and the presence of the amine group, which can participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of related bromophenyl compounds has been explored through different strategies. One approach involves the use of transaminases and lipases to achieve stereoselective access to enantioenriched amines, which are precursors to compounds like (4-Bromophenyl)methylamine. These methods have been applied to synthesize valuable precursors for antimicrobial agents such as Levofloxacin . Another synthesis route for ortho-bromoarenes, which are structurally related to the compound of interest, utilizes a two-step process from 2-bromoaryl bromides, demonstrating the versatility of bromophenyl compounds in organic synthesis .
Molecular Structure Analysis
The molecular structure of (4-Bromophenyl)methylamine is characterized by the presence of a bromophenyl ring which can influence the electronic properties of the molecule. The bromine atom is an effective group for further functionalization due to its reactivity. The molecular structure of related compounds has been manipulated through various reactions, such as the Stevens rearrangement, to yield complex structures like terphenyl derivatives .
Chemical Reactions Analysis
Bromophenyl compounds are known to participate in a variety of chemical reactions. For instance, they can undergo domino reactions under palladium catalysis to form enamines and indoles, which are important structures in pharmaceutical chemistry . The bromophenyl moiety also plays a crucial role in the indirect anodic oxidation of amines, where it acts as an electron transfer mediator . These reactions highlight the chemical versatility of the bromophenyl group in (4-Bromophenyl)methylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Bromophenyl)methylamine are influenced by the bromophenyl and amine groups. The presence of the bromine atom adds significant molecular weight and can affect the compound's boiling point, solubility, and density. The amine group contributes to the basicity of the molecule and can engage in hydrogen bonding, which can influence solubility and reactivity. While specific physical and chemical properties of (4-Bromophenyl)methylamine are not detailed in the provided papers, related compounds have been studied for their interactions with biological systems, such as their role as inhibitors of serotonin uptake in neurons .
Aplicaciones Científicas De Investigación
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally related to (4-Bromophenyl)methylamine, has been synthesized and studied for its antimicrobial and anticancer activities .
Methods of Application or Experimental Procedures
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Biological Activities on Rainbow Trout Alevins
Specific Scientific Field
Summary of the Application
A newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound, which is structurally related to (4-Bromophenyl)methylamine, has been studied for its biological activities on rainbow trout alevins .
Results or Outcomes
The results or outcomes of this study were not provided in the search results .
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQJMTRRBIJCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513508 | |
| Record name | N-[(4-Bromophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobenzyl)propan-2-amine | |
CAS RN |
60376-97-8 | |
| Record name | N-[(4-Bromophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




